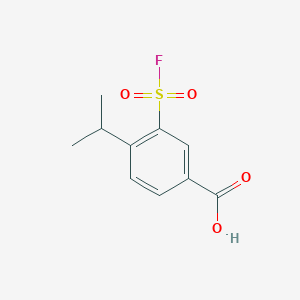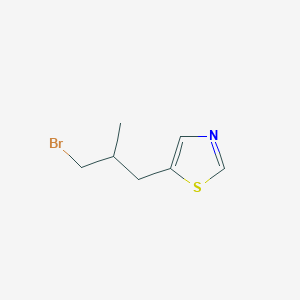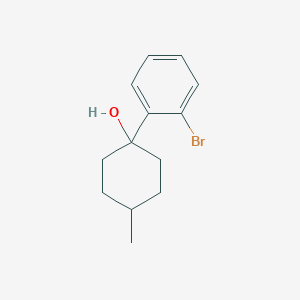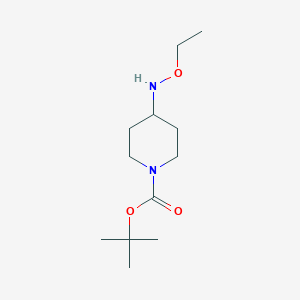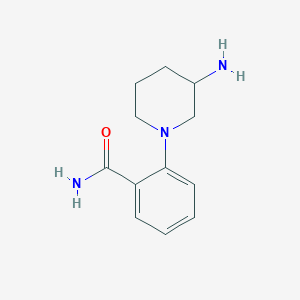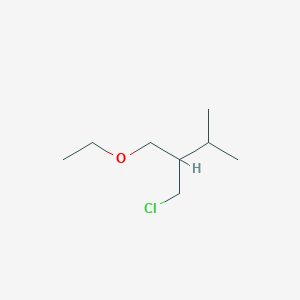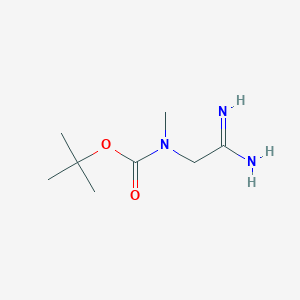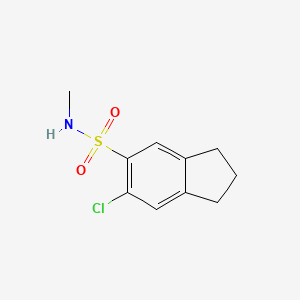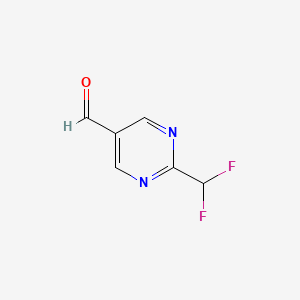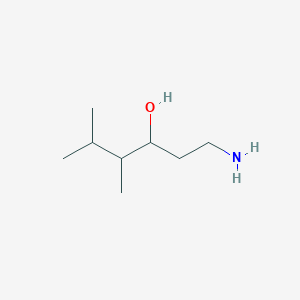
1-Amino-4,5-dimethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4,5-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO. It features a primary amine group and a secondary alcohol group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-4,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired amine-alcohol compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4,5-dimethylhexan-3-one in the presence of ammonia. This method allows for large-scale production with high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed:
Oxidation: 4,5-Dimethylhexan-3-one
Reduction: 1-Amino-4,5-dimethylhexane
Substitution: N-alkyl-1-amino-4,5-dimethylhexan-3-ol
Aplicaciones Científicas De Investigación
1-Amino-4,5-dimethylhexan-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-4,5-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with target molecules, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Amino-3-methylhexan-2-ol: Similar structure but with a different position of the methyl group.
1-Amino-4-methylhexan-3-ol: Similar structure but with one less methyl group.
1-Amino-5-methylhexan-3-ol: Similar structure but with a different position of the methyl group.
Uniqueness: 1-Amino-4,5-dimethylhexan-3-ol is unique due to the presence of both a primary amine and a secondary alcohol group, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts distinct biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
1-amino-4,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)7(3)8(10)4-5-9/h6-8,10H,4-5,9H2,1-3H3 |
Clave InChI |
BHOXJUXIITYLQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)

